molecular formula C14H14N2O6S4 B2544018 4-{(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid CAS No. 175082-78-7

4-{(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

Cat. No.: B2544018
CAS No.: 175082-78-7
M. Wt: 434.51
InChI Key: GCBYEDXRLZYHIE-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is a useful research compound. Its molecular formula is C14H14N2O6S4 and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibition

Compounds structurally related to 4-{(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid have demonstrated potent inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. A study identified derivatives with submicromolar IC50 values, indicating their potential as effective aldose reductase inhibitors. This could lead to therapeutic applications in managing diabetic complications through the inhibition of the aldose reductase pathway (Kučerová-Chlupáčová et al., 2020).

Linear and Nonlinear Optical Properties

Derivatives of this compound have been explored for their linear and nonlinear optical properties. Research into these compounds has revealed unique behaviors in their refractive indices and optical energy gaps, suggesting potential applications in optical devices and materials science. Specifically, these derivatives show promise in the development of new materials with tailored optical properties for use in photonics and optoelectronics (El-Ghamaz et al., 2018).

Anticancer and Antiangiogenic Activities

The thioxothiazolidin-4-one derivatives, related to this compound, have demonstrated significant anticancer and antiangiogenic activities in preclinical models. These compounds have been shown to inhibit tumor growth and endothelial proliferation, suggesting their potential as anticancer agents with the ability to target tumor angiogenesis and cell proliferation. This could pave the way for new therapeutic strategies in cancer treatment, focusing on the inhibition of tumor growth and spread through antiangiogenic mechanisms (Chandrappa et al., 2010).

Properties

IUPAC Name

4-[(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S4/c17-7(18)3-1-5-15-11(21)9(25-13(15)23)10-12(22)16(14(24)26-10)6-2-4-8(19)20/h1-6H2,(H,17,18)(H,19,20)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBYEDXRLZYHIE-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CN1C(=O)C(=C2C(=O)N(C(=S)S2)CCCC(=O)O)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)CN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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